molecular formula C16H17ClN4OS B2594071 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1210164-13-8

N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2594071
CAS RN: 1210164-13-8
M. Wt: 348.85
InChI Key: IKUBGVRRSNYTNS-UHFFFAOYSA-N
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Description

The compound “N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-isopropyl-5-methyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzo[d]thiazol ring, a pyrazole ring, and an amide group . These structural components are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes a benzo[d]thiazol ring, a pyrazole ring, and an amide group . The exact structure would need to be confirmed through techniques such as NMR and mass spectrometry .

Scientific Research Applications

These applications highlight the versatility of thiazole-based compounds, including the one you’ve mentioned. Researchers continue to explore novel derivatives and their potential therapeutic uses in various fields of medicine and biology . If you need further information or additional applications, feel free to ask!

Future Directions

Given the presence of bioactive moieties in the structure of this compound, it could be a candidate for further study in medicinal chemistry . Its potential biological activities, such as anti-inflammatory properties, could be explored .

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-5-methyl-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4OS/c1-8(2)21-9(3)7-12(20-21)15(22)19-16-18-14-10(4)11(17)5-6-13(14)23-16/h5-8H,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBGVRRSNYTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C(=O)NC2=NC3=C(S2)C=CC(=C3C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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